molecular formula C3H2Br2N2S B2843167 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole CAS No. 1454906-50-3

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole

Cat. No.: B2843167
CAS No.: 1454906-50-3
M. Wt: 257.93
InChI Key: YOLQUSBYYQFVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole is a halogenated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with bromine at position 2 and a bromomethyl group at position 4. Its molecular formula is C₃H₂Br₂N₂S, with a molecular weight of 289.94 g/mol. The compound’s structure combines electron-withdrawing bromine atoms, which enhance electrophilic reactivity, and a bromomethyl group that facilitates nucleophilic substitution or further functionalization. This dual bromination makes it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science products .

Properties

IUPAC Name

2-bromo-5-(bromomethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2S/c4-1-2-6-7-3(5)8-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLQUSBYYQFVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole typically involves the bromination of 5-methyl-1,3,4-thiadiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl-thiadiazole derivatives, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development
The compound serves as a vital scaffold for the synthesis of novel therapeutic agents. Its derivatives have shown promising activity against various biological targets, including enzymes and receptors. For instance, derivatives of thiadiazole have been explored for their inhibitory effects on Pteridine reductase-1, which is crucial in treating trypanosomiasis. Research indicates that certain thiadiazole derivatives exhibit mid-micromolar inhibitory activity against Trypanosoma brucei with low toxicity, enhancing the efficacy of existing treatments like methotrexate .

Antimicrobial Activity
Thiadiazole derivatives, including those derived from 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole, have demonstrated significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as E. coli, S. aureus, and fungal strains like C. albicans. For example, synthesized derivatives were screened for their minimum inhibitory concentration (MIC), revealing potent activity against multiple pathogens .

Material Science

Organic Semiconductors
In material science, this compound is utilized in the development of organic semiconductors. Its unique electronic properties due to the presence of bromine and the thiadiazole ring enhance its reactivity and conductivity. Research has focused on integrating such compounds into organic electronic devices to improve performance metrics.

Polymer Chemistry
The compound also plays a role in synthesizing conductive polymers. The incorporation of thiadiazole moieties can significantly alter the electrical properties of polymers, making them suitable for applications in flexible electronics and sensors .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/ml)
This compoundE. coli0.625
This compoundS. aureus0.313
This compoundP. aeruginosa0.313
This compoundC. albicans0.625

Case Studies

Case Study 1: Antiparasitic Activity
A study investigated the antiparasitic effects of a thiadiazole derivative against Trypanosoma brucei. The compound exhibited significant inhibition at concentrations as low as 16 µM when combined with methotrexate, demonstrating enhanced efficacy through synergistic action .

Case Study 2: Synthesis and Characterization
Research focused on synthesizing various thiadiazole derivatives from this compound through nucleophilic substitution reactions. The resulting compounds were characterized using spectroscopic methods to confirm their structures and assess their potential biological activities .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The thiadiazole ring can also participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole with structurally related 1,3,4-thiadiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
This compound C₃H₂Br₂N₂S 289.94 Br (2), BrCH₂ (5) High electrophilicity; reactive at C5
5-Bromo-1,3,4-thiadiazol-2-amine C₂H₂BrN₃S 180.02 Br (5), NH₂ (2) Polar; forms hydrogen bonds
2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole C₈H₄BrClN₂S 275.56 Br (2), 4-Cl-C₆H₄ (5) Lipophilic; enhanced π-π interactions
2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole C₉H₇BrN₂OS 271.14 Br (2), 4-OCH₃-C₆H₄ (5) Electron-rich; methoxy enhances solubility
2-Bromo-5-ethyl-1,3,4-thiadiazole C₄H₅BrN₂S 205.07 Br (2), CH₂CH₃ (5) Moderate reactivity; lower molecular weight

Key Observations :

  • Electrophilicity : The bromomethyl group in the target compound increases electrophilic character compared to ethyl or aryl-substituted analogs, enabling reactions with nucleophiles (e.g., amines, thiols) .
  • Solubility : Methoxy- or amine-substituted derivatives exhibit higher polarity and solubility in polar solvents compared to halogenated analogs .
  • Thermal Stability : Bromine atoms contribute to higher melting points (e.g., 5-Bromo-1,3,4-thiadiazol-2-amine melts at 136–137°C ), whereas alkyl-substituted derivatives like 2-Bromo-5-ethyl-1,3,4-thiadiazole are typically liquids at room temperature .

Comparisons :

  • 5-Bromo-1,3,4-thiadiazol-2-amine: Synthesized from 2-amino-5-mercapto-1,3,4-thiadiazole and 4-bromobenzaldehyde via Schiff base formation .
  • Aryl-Substituted Derivatives : Prepared via condensation of hydrazides with carboxylic acids, followed by cyclization using POCl₃ .

Structure-Activity Relationship (SAR) :

  • Halogenation : Bromine at position 2 enhances membrane permeability and target binding .
  • Bromomethyl vs. Aryl Groups : Bromomethyl derivatives may act as alkylating agents, while aryl-substituted analogs rely on π-stacking interactions .

Biological Activity

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound features a thiadiazole ring with bromomethyl substituents, which enhance its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation, making it a versatile scaffold in medicinal chemistry.

Biological Activity Overview

Recent studies have highlighted the biological activities of thiadiazole derivatives, including antimicrobial, antiparasitic, and anticancer properties. Below is a summary of key findings related to the biological activity of this compound and its derivatives.

Activity Target Findings Reference
AntimicrobialVarious bacteriaExhibited significant antibacterial activity against E. coli and P. aeruginosa.
AntiparasiticTrypanosoma bruceiInhibited PTR1 with an IC50 of 16 μM; synergistic effects with methotrexate observed.
AnticancerCancer cell linesDemonstrated cytotoxicity in MCF7 (breast cancer) and other cancerous cell lines.
AntifungalFungal pathogensShowed potential antifungal activity through interaction with CYP51 enzyme.

The mechanisms by which this compound exerts its biological effects involve several pathways:

  • Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles, forming covalent bonds with target biomolecules such as enzymes and receptors.
  • Enzyme Inhibition : Compounds derived from this scaffold have been shown to inhibit key enzymes involved in metabolic pathways of parasites and cancer cells .
  • Interaction with DNA/RNA : Some studies suggest that thiadiazoles may intercalate into DNA or RNA structures, disrupting their function .

1. Antimicrobial Activity

A study evaluating various thiadiazole derivatives found that compounds similar to this compound exhibited superior antibacterial properties compared to standard antibiotics like ampicillin . The mechanism was attributed to the inhibition of bacterial biofilm formation.

2. Antiparasitic Effects

Research focused on the inhibition of Pteridine reductase-1 (PTR1) in Trypanosoma brucei demonstrated that derivatives of thiadiazoles could significantly reduce parasitic growth in vitro. Compound 4m showed an IC50 of 16 μM and enhanced the efficacy of existing antiparasitic drugs .

3. Anticancer Potential

In vitro studies indicated that thiadiazole derivatives could induce apoptosis in various cancer cell lines. For instance, compounds showed IC50 values less than 30 μM against multiple cancer types, suggesting their potential as chemotherapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.